molecular formula C15H15F3N4O3 B2982208 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1105199-34-5

1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2982208
CAS No.: 1105199-34-5
M. Wt: 356.305
InChI Key: QHSOWDWYMSXIJA-UHFFFAOYSA-N
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Description

1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea is an intriguing compound that has garnered attention for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridazine ring, a trifluoromethoxyphenyl group, and a urea linkage, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multiple steps. A common route includes:

  • Formation of the pyridazine ring: This step involves the cyclization of appropriate dicarbonyl compounds under acidic or basic conditions.

  • Attachment of the propyl linker: The next step is to introduce a propyl chain, often through alkylation reactions.

  • Introduction of the trifluoromethoxyphenyl group: This can be achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

  • Formation of the urea linkage: The final step involves the reaction of the intermediate product with an isocyanate or by the condensation of an amine with a carbamate.

Industrial Production Methods: Large-scale production of this compound may involve optimizing the reaction conditions to ensure high yields and purity. This could include the use of advanced catalytic systems, solvent selection, and temperature control to facilitate efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea undergoes several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized under mild or strong oxidizing conditions, leading to various oxidation products.

  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive functional groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reactions: Reagents such as halides, nucleophiles like amines or thiols.

Major Products: The products formed depend on the specific reactions and conditions employed. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea has diverse applications across various fields:

  • Chemistry: Used as a reagent in organic synthesis and catalysis.

  • Biology: Studied for its interactions with biological macromolecules.

  • Medicine: Potentially explored for its therapeutic properties.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, which may include enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other compounds with pyridazine rings or trifluoromethoxyphenyl groups, 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea

  • 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-chlorophenyl)urea

These compounds share structural similarities but differ in the substituents attached to the phenyl ring, affecting their chemical properties and applications.

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Properties

IUPAC Name

1-[3-(6-oxopyridazin-1-yl)propyl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O3/c16-15(17,18)25-12-6-4-11(5-7-12)21-14(24)19-8-2-10-22-13(23)3-1-9-20-22/h1,3-7,9H,2,8,10H2,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSOWDWYMSXIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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